Superior Potency Against Aminopeptidase N (AP-N) Compared to Bestatin and Amastatin
In a direct comparative study using purified porcine kidney aminopeptidase N (AP-N), H-bAla(2-OH,3-Bn)-DL-Leu-DL-Pro-DL-Pro-OH (Probestin) demonstrated a significantly lower I50 value (50 nM) compared to the widely used AP-N inhibitors bestatin (I50 = 89 μM) and amastatin (I50 = 1.5-20 μM) [1]. This represents a difference of over 1,700-fold in potency compared to bestatin. An independent study also reported a competitive inhibition constant (Ki) of 19 nM for the compound against AP-N [2].
| Evidence Dimension | Inhibitory Concentration 50% (I50) / Inhibition Constant (Ki) against Aminopeptidase N |
|---|---|
| Target Compound Data | I50 = 50 nM [1]; Ki = 19 nM [2] |
| Comparator Or Baseline | Bestatin (I50 = 89 μM), Amastatin (I50 = 1.5-20 μM) [1] |
| Quantified Difference | Probestin is >1,700-fold more potent than Bestatin against AP-N. |
| Conditions | Purified porcine kidney aminopeptidase N enzyme assay [1] |
Why This Matters
The >1,700-fold superior potency for the intended target (AP-N) ensures effective inhibition at low, analytically tractable concentrations, minimizing off-target effects and reagent consumption compared to generic alternatives like bestatin.
- [1] Tieku S, Hooper NM. Inhibition of aminopeptidases N, A and W. A re-evaluation of the actions of bestatin and inhibitors of angiotensin converting enzyme. Biochem Pharmacol. 1992 Nov 3;44(9):1725-30. View Source
- [2] Aoyagi T, Yoshida S, Nakamura Y, Shigihara Y, Hamada M, Takeuchi T. Probestin, a new inhibitor of aminopeptidase M, produced by Streptomyces azureus MH663-2F6. I. Taxonomy, production, isolation, physico-chemical properties and biological activities. J Antibiot (Tokyo). 1990 Feb;43(2):143-8. View Source
